molecular formula C33H29F3N4O4S B1242209 N-[2-[4-[[3-Butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonylbenzamide

N-[2-[4-[[3-Butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonylbenzamide

Cat. No. B1242209
M. Wt: 634.7 g/mol
InChI Key: JVOGASLNIGJLLS-UHFFFAOYSA-N
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Description

N-[2-[4-[[3-Butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonylbenzamide, also known as N-[2-[4-[[3-Butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonylbenzamide, is a useful research compound. Its molecular formula is C33H29F3N4O4S and its molecular weight is 634.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[2-[4-[[3-Butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-[4-[[3-Butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-[2-[4-[[3-Butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonylbenzamide

Molecular Formula

C33H29F3N4O4S

Molecular Weight

634.7 g/mol

IUPAC Name

N-[2-[4-[[3-butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonylbenzamide

InChI

InChI=1S/C33H29F3N4O4S/c1-2-3-17-30-37-40(28-15-9-8-14-27(28)33(34,35)36)32(42)39(30)22-23-18-20-24(21-19-23)26-13-7-10-16-29(26)45(43,44)38-31(41)25-11-5-4-6-12-25/h4-16,18-21H,2-3,17,22H2,1H3,(H,38,41)

InChI Key

JVOGASLNIGJLLS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC(=O)C4=CC=CC=C4)C5=CC=CC=C5C(F)(F)F

synonyms

4-(2'-(N-benzoylsulfamoyl)biphenyl-4-yl)-5-butyl-2,4-dihydro-2-(2-(trifluoromethyl)phenyl)-3H-1,2,4-triazol-3-one
L 159,913
L 159913
L-159,913
L-159913

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The reaction of 5-n-butyl-2,4-dihydro-4-[(2'-sulfamoylbiphenyl-4-yl)methyl]-2-[2-(trifluoromethyl)phenyl]-3H-1,2,4-triazol-3-one (from Step C) with benzoyl chloride was carried out according to the method of Example 13, Step C. Flash chromatography of the crude product on silica gel (gradient elution with 0.5-5% MeOH in CH2Cl2) provided a 75% yield of the title compound as white crystals, mp 91°-93° C.; satisfactory purity by TLC 19:1 CH2Cl2 --MeOH; mass spectrum (FAB) m/e 673 (M+K)+.
Name
5-n-butyl-2,4-dihydro-4-[(2'-sulfamoylbiphenyl-4-yl)methyl]-2-[2-(trifluoromethyl)phenyl]-3H-1,2,4-triazol-3-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
75%

Synthesis routes and methods II

Procedure details

A solution of 145 mg (1.18 mmole) of benzoic acid and 192 mg (1.18 mmole) of 1,1'-carbonyldiimidazole in 1 mL of THF was stirred under N2 at 55° C. for 2 hours. Then a solution of 157 mg (0.296 mmole) of 5-n-butyl-2,4-dihydro-4-[(2'-sulfamoylbiphenyl-4-yl)methyl]-2-[2-(trifluoromethyl)phenyl]-3H-1,2,4-triazol-3-one (from Example 16, Step C) and 133 mL (135 mg, 0.888 mmole) of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in 1 mL of THF was added dropwise. After being stirred overnight at 55° C., the mixture was partitioned between ethyl acetate and 5% citric acid (aqueous). The organic layer was washed with H2O and then with saturated NaCl solution. The ethyl acetate phase was then dried over Na2SO4, filtered, and concentrated in vacuo. Flash chromatography of the residue as in Example 16, Step D, gave 159 mg (85%) of the title compound, homogeneous by TLC in 98:2 CH2Cl2 --MeOH and comparable in physical properties to the product made according to Example 16, Step D.
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
192 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
5-n-butyl-2,4-dihydro-4-[(2'-sulfamoylbiphenyl-4-yl)methyl]-2-[2-(trifluoromethyl)phenyl]-3H-1,2,4-triazol-3-one
Quantity
157 mg
Type
reactant
Reaction Step Two
Quantity
133 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
85%

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